molecular formula C14H17NO4 B134005 3,4,5-Trimethoxy-2-(methoxymethyl)cinnamonitrile CAS No. 7520-69-6

3,4,5-Trimethoxy-2-(methoxymethyl)cinnamonitrile

Cat. No.: B134005
CAS No.: 7520-69-6
M. Wt: 263.29 g/mol
InChI Key: RMKSZKNEPFLURM-VZUCSPMQSA-N
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Description

3,4,5-Trimethoxy-2-(methoxymethyl)cinnamonitrile is an organic compound characterized by its unique structure, which includes a methoxymethyl group and a trimethoxyphenyl group attached to an acrylonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5-Trimethoxy-2-(methoxymethyl)cinnamonitrile typically involves the reaction of 3,4,5-trimethoxybenzaldehyde with methoxymethyl cyanide under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

3,4,5-Trimethoxy-2-(methoxymethyl)cinnamonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.

    Substitution: The methoxymethyl and trimethoxyphenyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines.

Scientific Research Applications

3,4,5-Trimethoxy-2-(methoxymethyl)cinnamonitrile has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives may have potential biological activity, making it a candidate for drug discovery and development.

    Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 3,4,5-Trimethoxy-2-(methoxymethyl)cinnamonitrile exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The pathways involved can include signal transduction, metabolic processes, and gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Methoxymethyl)-3-(3,4-dimethoxyphenyl)acrylonitrile
  • 2-(Methoxymethyl)-3-(3,5-dimethoxyphenyl)acrylonitrile
  • 2-(Methoxymethyl)-3-(3,4,5-trimethoxyphenyl)propionitrile

Uniqueness

3,4,5-Trimethoxy-2-(methoxymethyl)cinnamonitrile is unique due to the presence of three methoxy groups on the phenyl ring, which can influence its reactivity and interactions with other molecules. This structural feature distinguishes it from similar compounds and can lead to different chemical and biological properties.

Properties

IUPAC Name

(E)-2-(methoxymethyl)-3-(3,4,5-trimethoxyphenyl)prop-2-enenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO4/c1-16-9-11(8-15)5-10-6-12(17-2)14(19-4)13(7-10)18-3/h5-7H,9H2,1-4H3/b11-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMKSZKNEPFLURM-VZUCSPMQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(=CC1=CC(=C(C(=C1)OC)OC)OC)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC/C(=C/C1=CC(=C(C(=C1)OC)OC)OC)/C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7520-69-6
Record name 2-(Methoxymethyl)-3-(3,4,5-trimethoxyphenyl)acrylonitrile
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007520696
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(methoxymethyl)-3-(3,4,5-trimethoxyphenyl)acrylonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.028.526
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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